2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method is the [3+2] cyclization reaction between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones . This reaction is base-catalyzed and occurs at room temperature under environmentally friendly conditions, tolerating water and air .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through its chromeno-pyrrole core, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trisubstituted Pyrrole Derivatives: These compounds share a similar pyrrole core and have been synthesized via [3+2] cyclization reactions.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: This compound is used in high-performance organic photovoltaic cells.
Uniqueness
What sets 2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of a chromeno and pyrrole structure, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO4/c1-13-7-9-14(10-8-13)18-17-19(24)15-5-2-3-6-16(15)26-20(17)21(25)22(18)11-4-12-23/h2-3,5-10,18,23H,4,11-12H2,1H3 |
InChI Key |
XTBZBCTZXDFDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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